N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0862411
InChI:
InChI=1S/C9H13N3OS/c1-2-7-11-12-9(14-7)10-8(13)6-4-3-5-6/h6H,2-5H2,1H3,(H,10,12,13)
SMILES:
CCC1=NN=C(S1)NC(=O)C2CCC2
Molecular Formula:
C9H13N3OS
Molecular Weight:
211.29 g/mol
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
CAS No.:
Cat. No.: VC0862411
Molecular Formula: C9H13N3OS
Molecular Weight: 211.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3OS |
|---|---|
| Molecular Weight | 211.29 g/mol |
| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide |
| Standard InChI | InChI=1S/C9H13N3OS/c1-2-7-11-12-9(14-7)10-8(13)6-4-3-5-6/h6H,2-5H2,1H3,(H,10,12,13) |
| Standard InChI Key | FAGXBZPKPLLGSK-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(S1)NC(=O)C2CCC2 |
| Canonical SMILES | CCC1=NN=C(S1)NC(=O)C2CCC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator